![molecular formula C10H21NO3 B2581168 Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate CAS No. 2290891-86-8](/img/structure/B2581168.png)
Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate
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Overview
Description
Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate is a chemical compound with the CAS Number: 2290891-86-8 . It has a molecular weight of 203.28 . It is in powder form .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydroxylamine hydrochloride, potassium carbonate, and di-tert-butyl dicarbonate . The reaction is carried out at approximately 0℃ for 1 hour, then the reaction mixture is transferred to room temperature and stirred for 18 hours .Molecular Structure Analysis
The InChI Code of the compound is1S/C10H21NO3/c1-5-8(6-7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate is a powder with a molecular weight of 203.28 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Asymmetric Synthesis of N-Heterocycles via Sulfinimines
Enantiopure tert-butanesulfinamide, developed by Ellman and co-workers, plays a pivotal role in the stereoselective synthesis of amines and their derivatives. It has emerged as a gold standard among chiral auxiliaries due to its ease of access, high diastereoselectivity, and recyclability. Researchers have harnessed tert-butanesulfinamide to create structurally diverse N-heterocycles, including piperidines, pyrrolidines, and azetidines. These compounds often serve as key structural motifs in natural products and therapeutically relevant molecules .
Natural Product Synthesis: Jaspine B Intermediate
Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate serves as a crucial intermediate in the synthesis of jaspine B, a natural product isolated from various sponges. Jaspine B exhibits cytotoxic activity against several human carcinoma cell lines. The compound is synthesized from L-serine through a series of steps, including esterification, protection of functional groups, reduction, and the Corey-Fuchs reaction .
PDE4 Inhibition for Anti-Inflammatory Therapies
Researchers have explored pyrazole derivatives containing tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate as effective PDE4 inhibitors. These inhibitors hold promise for treating inflammatory diseases. The synthetic route to enantiopure derivatives favors tert-butanesulfinamide over p-toluenesulfinamide due to better yields and diastereoselectivity .
Materials Science and Supramolecular Chemistry
Researchers explore the self-assembly behavior of tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate in supramolecular systems. Its ability to form hydrogen bonds and participate in host-guest interactions contributes to the design of functional materials.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
properties
IUPAC Name |
tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-5-8(6-7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQMELIOJVZHGM-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCO)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CCO)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate |
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